molecular formula C15H13Cl2NO2 B341528 2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B341528
M. Wt: 310.2 g/mol
InChI Key: WDEUJPRLZBNNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a hexahydro-1H-4,7-methanoisoindole-1,3-dione core

Preparation Methods

The synthesis of 2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichlorobenzoyl chloride with hexahydro-1H-4,7-methanoisoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    Hexahydro-1H-4,7-methanoisoindole-1,3-dione: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    2-(3,4-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione: Similar structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.

    This compound derivatives: Various derivatives with different functional groups can exhibit unique properties and applications.

This compound’s uniqueness lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H13Cl2NO2/c16-9-2-1-3-10(13(9)17)18-14(19)11-7-4-5-8(6-7)12(11)15(18)20/h1-3,7-8,11-12H,4-6H2

InChI Key

WDEUJPRLZBNNNW-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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